molecular formula C17H12ClN3O4 B610965 2-Chloro-N-(6-methoxy-4-quinolinyl)-5-nitrobenzamide CAS No. 2088135-12-8

2-Chloro-N-(6-methoxy-4-quinolinyl)-5-nitrobenzamide

Cat. No. B610965
CAS RN: 2088135-12-8
M. Wt: 357.75
InChI Key: CVTZAGCRUDYUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(6-methoxy-4-quinolinyl)-5-nitrobenzamide (2C-NQNB) is an organic compound belonging to the quinoline family. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of pro-inflammatory molecules such as prostaglandins and thromboxanes. 2C-NQNB has been studied for its potential therapeutic applications in the treatment of various diseases, including inflammation, cancer, and cardiovascular diseases.

Scientific Research Applications

PPARγ Inhibition

SR 16832: is identified as a dual site PPARγ inhibitor . It acts at both orthosteric and allosteric sites within the ligand-binding domain of the PPARγ receptor. This inhibition is significant because it blocks the binding of endogenous ligands and reduces the transcriptional activity of PPARγ. This property makes SR 16832 more effective than other orthosteric covalent antagonists like GW 9662 and T 0070907, suggesting its potential use in research focused on metabolic disorders, including diabetes and obesity, where PPARγ plays a crucial role.

Pharmacological Research

The quinoline core of SR 16832 is a structure of interest in pharmacological research due to its versatility in drug design . Quinoline derivatives have been historically significant in the treatment of various diseases, including malaria. The compound’s structure could be utilized in synthesizing novel heterocycles, which can then be screened for efficacy against a range of diseases, potentially leading to less toxic and more potent therapeutic agents.

Antiplasmodial Activity

Compounds derived from quinoline, such as SR 16832, have shown promise in the development of antimalarial drugs . The methoxyquinoline component of SR 16832 could be modified to create new compounds with antiplasmodial activity, which is crucial in the fight against malaria, especially in regions where resistance to current treatments is growing.

Synthesis of Heterocyclic Compounds

SR 16832’s chemical structure provides a foundation for the synthesis of a variety of heterocyclic compounds . These compounds are essential in the development of new medications and materials with unique properties. The ability to create diverse derivatives from SR 16832 makes it a valuable starting point for chemical synthesis in medicinal chemistry.

Drug Design and Discovery

The dual-site inhibitory action of SR 16832 on PPARγ suggests its potential as a scaffold for drug discovery . Its unique binding properties could be harnessed to design drugs with improved specificity and efficacy, particularly in targeting nuclear receptors involved in critical physiological processes.

Research Tool in Molecular Biology

As a PPARγ inhibitor, SR 16832 can serve as a research tool in molecular biology to study the role of PPARγ in gene expression, cellular differentiation, and metabolism . By inhibiting PPARγ, researchers can investigate its function and regulation, which is vital for understanding metabolic diseases at the molecular level.

properties

IUPAC Name

2-chloro-N-(6-methoxyquinolin-4-yl)-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4/c1-25-11-3-5-15-13(9-11)16(6-7-19-15)20-17(22)12-8-10(21(23)24)2-4-14(12)18/h2-9H,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTZAGCRUDYUGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(6-methoxy-4-quinolinyl)-5-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(6-methoxy-4-quinolinyl)-5-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(6-methoxy-4-quinolinyl)-5-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-(6-methoxy-4-quinolinyl)-5-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-(6-methoxy-4-quinolinyl)-5-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-N-(6-methoxy-4-quinolinyl)-5-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-N-(6-methoxy-4-quinolinyl)-5-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.